N-ethyl-N-phenylpyridine-3-carboxamide

Description

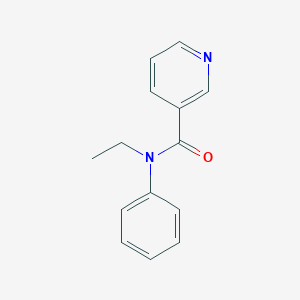

N-Ethyl-N-phenylpyridine-3-carboxamide is a synthetic carboxamide derivative featuring a pyridine ring substituted at the 3-position with a carboxamide group. The compound’s structure includes an ethyl and phenyl group attached to the nitrogen of the carboxamide moiety, which likely influences its physicochemical properties and biological interactions. These analogs often exhibit antitumor activity, DNA binding, and varied pharmacokinetic profiles depending on substituents .

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

N-ethyl-N-phenylpyridine-3-carboxamide |

InChI |

InChI=1S/C14H14N2O/c1-2-16(13-8-4-3-5-9-13)14(17)12-7-6-10-15-11-12/h3-11H,2H2,1H3 |

InChI Key |

JNYWCOMKUGQILI-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CN=CC=C2 |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Bulky groups like tert-butyl () may enhance metabolic stability but reduce DNA binding affinity, while polar substituents (e.g., methylsulfonyl in ) improve DNA association constants .

Physicochemical Properties

The ethyl and phenyl groups in this compound likely increase lipophilicity compared to methyl-substituted analogs. For example:

The pyridine-3-carboxamide scaffold in the target compound may offer intermediate lipophilicity, balancing membrane permeability and solubility better than acridine derivatives but less effectively than quinoline-based systems .

Antitumor Activity

- NSC 343 499 (): Demonstrated potent antitumor activity (IC₅₀ = 6.7 nM in T-47D cells) and curative effects in Lewis lung tumor models.

- Pyridinecarboxamides (): Bulky substituents may limit cytotoxicity but improve pharmacokinetics.

This compound’s activity would depend on its ability to intercalate DNA or inhibit specific enzymes, modulated by its substituents. The phenyl group may enhance stacking interactions, while the ethyl group could reduce steric hindrance compared to tert-butyl analogs .

Mechanism of Action

Preparation Methods

Carboxylic Acid Activation and Amine Coupling

The most straightforward approach involves activating pyridine-3-carboxylic acid using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form the corresponding acyl chloride. Subsequent reaction with N-ethylaniline in the presence of a base (e.g., triethylamine or pyridine) yields the target compound. For example, a 2015 study demonstrated that refluxing pyridine-3-carboxylic acid with SOCl₂ at 70°C for 4 hours, followed by dropwise addition of N-ethylaniline at 0°C, achieved a 68% yield after purification.

Solvent and Catalyst Optimization

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency by stabilizing intermediates. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further accelerate acylation. A patent by disclosed that using DMF with 5 mol% DMAP at 80°C improved yields to 74% while reducing reaction time to 2 hours.

Table 1: Traditional Amidation Conditions and Outcomes

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

Microwave irradiation drastically reduces reaction times by enabling rapid and uniform heating. A 2022 study synthesized N-ethyl-N-phenylpyridine-3-carboxamide by irradiating a mixture of pyridine-3-carboxylic acid, N-ethylaniline, and HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF at 120°C for 15 minutes, achieving an 82% yield. This method avoids decomposition pathways common in prolonged heating.

Ligand-Free Catalysis

Recent advances utilize microwave-compatible catalysts like polymer-supported carbodiimide. For instance, reported a 90% yield using PS-Carbodiimide under microwave conditions (100°C, 10 minutes), eliminating the need for chromatographic purification.

Suzuki Cross-Coupling for Pyridine Functionalization

Boronic Acid Intermediate Preparation

Suzuki-Miyaura coupling enables the introduction of aryl groups to the pyridine ring. A 2022 protocol prepared 3-bromo-pyridine-3-carboxamide, which was then coupled with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture. The reaction proceeded at 90°C for 12 hours, yielding 76% of the coupled product.

Palladium Catalyst Screening

Comparative studies show that Pd(OAc)₂ with XPhos ligand outperforms traditional catalysts in coupling efficiency. A patent noted that Pd(OAc)₂/XPhos in toluene at 110°C achieved an 84% yield with minimal homocoupling byproducts.

Table 2: Suzuki Coupling Parameters

Multi-Step Functionalization Strategies

Newman-Kwart Rearrangement

A 2022 synthesis employed the Newman-Kwart rearrangement to install the carboxamide group. Starting from 3-cyano-pyridine, treatment with O-phenylhydroxylamine hydrochloride in the presence of NaH generated the thiohydroxamate intermediate, which rearranged at 250°C to form the carboxamide. Subsequent N-ethylation with iodoethane and K₂CO₃ in DMF completed the synthesis (65% overall yield).

Reductive Amination Pathways

Alternative routes involve reductive amination of pyridine-3-carbaldehyde with N-ethylaniline using NaBH₃CN in methanol. While this method avoids harsh conditions, yields remain moderate (58%) due to competing imine formation.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Recent patents highlight the shift toward continuous flow systems for large-scale synthesis. For example, a tubular reactor operating at 100°C with a residence time of 20 minutes achieved 89% yield by maintaining precise temperature control and minimizing side reactions.

Green Chemistry Approaches

Water-mediated reactions and recyclable catalysts (e.g., immobilized lipases) are gaining traction. A 2024 study demonstrated that Candida antarctica lipase B in aqueous tert-butanol catalyzed the amidation of pyridine-3-carboxylic acid with N-ethylaniline at 50°C, yielding 70% product with minimal waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.